Tanegoside

Neuroinflammation Microglial NO inhibition Lignan glycoside

Neuroinflammation research requires chemically defined lignan glycosides due to 35-fold activity variation among co-occurring Tinospora sinensis isolates. Tanegoside is a tetrahydrofuranoid lignan glycoside with confirmed anti-neuroinflammatory (IC50 not published but within active range) and antioxidant properties. - Standardize T. sinensis extracts via HPLC using tanegoside as a chemical marker - Deconvolute SAR: differentiates from 7 lignans spanning IC50 1.46-51.25 μmol/L - Predicted moderate oral bioavailability (64.29%) for lead optimization benchmarks

Molecular Formula C26H34O12
Molecular Weight 538.5 g/mol
Cat. No. B12373409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanegoside
Molecular FormulaC26H34O12
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)CO)O
InChIInChI=1S/C26H34O12/c1-34-18-7-12(3-5-16(18)29)24-14(9-27)15(11-36-24)25(13-4-6-17(30)19(8-13)35-2)38-26-23(33)22(32)21(31)20(10-28)37-26/h3-8,14-15,20-33H,9-11H2,1-2H3/t14-,15+,20+,21+,22-,23+,24+,25?,26-/m0/s1
InChIKeyWMABCPOXSNGIJO-ABXNQLLSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanegoside: Lignan Glycoside Overview


Tanegoside (CAS: 131653-21-9) is a tetrahydrofuranoid lignan glycoside [1] originally isolated from the stems of Tinospora sinensis [2]. It possesses a C26H34O12 molecular formula (MW: 538.54) [3] and belongs to a class of compounds with demonstrated anti-neuroinflammatory [4] and antioxidant [5] properties in vitro. As a structurally defined natural product, tanegoside serves as a reference standard for phytochemical analysis and a candidate for mechanism-of-action studies.

Tanegoside vs. Generic Lignan Glycosides


Simple substitution with another lignan glycoside is not scientifically justified because activity profiles among Tinospora sinensis-derived compounds vary substantially. In the 2018 Zhongcaoyao study, seven lignan isolates from the same plant material exhibited anti-neuroinflammatory IC50 values spanning from 1.46 to 51.25 μmol/L [1], a 35-fold range. This variability stems from subtle structural differences—glycosylation patterns, ring substitutions, and stereochemistry—that critically influence target engagement and potency. Tanegoside's specific tetrahydrofuranoid lignan core with defined glycosidic linkage positions cannot be assumed to have equivalent activity to other co-occurring lignans without empirical verification.

Tanegoside: Differentiation Evidence


Neuroinflammatory Potency Among Co-Isolated Lignans

Among thirteen compounds isolated from Tinospora sinensis stems and evaluated for nitric oxide (NO) inhibition in LPS-activated murine BV-2 microglial cells, seven exhibited significant activity. Tanegoside A (compound 6) was one of these seven active lignans, with the study reporting an overall IC50 range of 1.46–51.25 μmol/L for the active cohort [1]. While the study did not publish individual IC50 values for each compound, the broad range indicates that structural variations among co-isolated lignans—including tanegoside A—produce markedly different inhibitory capacities. For context, the positive control minocycline demonstrated superior activity in this assay [1], establishing a benchmark for comparison.

Neuroinflammation Microglial NO inhibition Lignan glycoside

Structural Specificity vs. Tanegosides B and C

The original 1990 isolation paper from Trachelospermum liukiuense reported three distinct tetrahydrofuranoid lignan glycosides: tanegosides A, B, and C [1]. These compounds share the same core scaffold but differ in their substitution patterns and glycosidic linkages. Tanegoside A features a specific stereochemistry and linkage arrangement that distinguishes it from the B and C variants. While no direct comparative bioactivity data exists for these three compounds, their structural divergence implies potential differences in molecular recognition, solubility, and metabolic stability.

Lignan glycoside Structural elucidation Natural product chemistry

Antioxidant Marker in Idesia polycarpa Oil

A 2025 metabolomics study of Idesia polycarpa fruit oils identified tanegoside A as one of eight crucial phenolic compounds responsible for the observed antioxidant potential [1]. Multivariate analysis differentiated oil samples based on their phenolic profiles, with tanegoside A contributing to the clustering and discrimination across fruit parts and geographical origins [1]. The study quantified strong DPPH and ABTS radical scavenging activity from phenolic extracts, though individual compound contributions were not deconvoluted.

Antioxidant Phenolic compounds Chemometrics

Predicted ADMET Profile vs. Lignan Class

In silico ADMET predictions via admetSAR 2.0 provide a preliminary comparison of tanegoside against class-average lignan glycoside properties [1]. Tanegoside is predicted to have 64.29% probability of human oral bioavailability, 50.00% probability of blood-brain barrier penetration, and 86.46% probability of Caco-2 permeability [1]. It is predicted as an inhibitor of OATP1B1 (86.80%) and OATP1B3 (96.05%), suggesting potential transporter-mediated drug interactions [1]. These computational estimates, while not empirically validated, offer a baseline for differentiating tanegoside from other lignan glycosides with divergent predicted ADMET signatures.

ADMET In silico prediction Drug-likeness

Tanegoside: Research Applications


Neuroinflammation Target Identification and Pathway Deconvolution

Given its confirmed presence among active anti-neuroinflammatory compounds in Tinospora sinensis [1], tanegoside is suitable for studies aiming to identify specific molecular targets within microglial NO signaling pathways. Researchers can use tanegoside as a probe to differentiate its mechanism from co-occurring lignans that span a 35-fold activity range [1], enabling deconvolution of structure-activity relationships within this natural product class.

Quality Control Marker for Tinospora sinensis

Tanegoside serves as a defined chemical marker for the authentication and standardization of Tinospora sinensis extracts [1]. Its procurement as a pure reference standard enables HPLC-based quantification in raw materials and finished products, ensuring batch-to-batch consistency in traditional medicine research and development.

Chemotaxonomic Discrimination and Botanical Authentication

The identification of tanegoside A as a discriminative phenolic marker in Idesia polycarpa oil differentiation [2] supports its use in chemotaxonomic and metabolomic profiling studies. Procurement of authenticated tanegoside enables accurate compound annotation in untargeted metabolomics workflows and validation of putative identifications in natural product dereplication.

In Vitro ADME Screening for Lead Optimization

Researchers conducting structure-based lead optimization of lignan glycosides can use tanegoside as a reference compound for comparative in vitro ADME assays. Its predicted OATP1B1/OATP1B3 inhibition profile [3] warrants experimental validation in transporter assays, and its predicted moderate oral bioavailability (64.29%) [3] provides a benchmark for assessing structural modifications aimed at improving pharmacokinetic properties.

Technical Documentation Hub

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